molecular formula C17H45N3O7Si4 B3344330 Ethanamine, N,N',N''-[(2,4,6,8,8-pentamethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethyl- CAS No. 66558-73-4

Ethanamine, N,N',N''-[(2,4,6,8,8-pentamethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethyl-

Cat. No.: B3344330
CAS No.: 66558-73-4
M. Wt: 515.9 g/mol
InChI Key: NNKYYXDDIBUNPM-UHFFFAOYSA-N
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Description

Ethanamine, N,N’,N’'-[(2,4,6,8,8-pentamethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethyl- is a complex organosilicon compound It is characterized by the presence of a cyclotetrasiloxane core with multiple ethylamine groups attached via oxygen linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanamine, N,N’,N’'-[(2,4,6,8,8-pentamethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethyl- typically involves the reaction of a cyclotetrasiloxane derivative with ethylamine under controlled conditions. The reaction is facilitated by the presence of a catalyst, often a strong base or an acid, to promote the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This process ensures a steady supply of the compound and allows for efficient scaling up of production. The use of advanced purification techniques, such as distillation or chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethanamine, N,N’,N’'-[(2,4,6,8,8-pentamethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of simpler amine derivatives.

    Substitution: The ethylamine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield siloxane oxides, while substitution reactions can produce a variety of functionalized siloxanes.

Scientific Research Applications

Ethanamine, N,N’,N’'-[(2,4,6,8,8-pentamethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethyl- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.

    Industry: Used in the production of advanced materials, such as coatings and adhesives, due to its robust chemical properties.

Mechanism of Action

The mechanism by which Ethanamine, N,N’,N’'-[(2,4,6,8,8-pentamethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to form stable complexes with these targets, potentially modulating their activity. The pathways involved in these interactions are still under investigation, but they are believed to involve both covalent and non-covalent bonding.

Comparison with Similar Compounds

Similar Compounds

    Diethylamine: A simpler amine with similar reactivity but lacking the complex siloxane structure.

    Triethylamine: Another amine with different steric and electronic properties.

    Cyclotetrasiloxane derivatives: Compounds with similar siloxane cores but different functional groups.

Uniqueness

Ethanamine, N,N’,N’'-[(2,4,6,8,8-pentamethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethyl- is unique due to its combination of a siloxane core with multiple ethylamine groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that simpler amines or siloxanes cannot fulfill.

Properties

IUPAC Name

N-[[4,6-bis(diethylaminooxy)-2,4,6,8,8-pentamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocan-2-yl]oxy]-N-ethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H45N3O7Si4/c1-12-18(13-2)21-29(9)24-28(7,8)25-30(10,22-19(14-3)15-4)27-31(11,26-29)23-20(16-5)17-6/h12-17H2,1-11H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKYYXDDIBUNPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)O[Si]1(O[Si](O[Si](O[Si](O1)(C)ON(CC)CC)(C)ON(CC)CC)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H45N3O7Si4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90886810
Record name Ethanamine, N,N',N''-[(2,4,6,8,8-pentamethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90886810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

515.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66558-73-4
Record name N,N′,N′′-[(2,4,6,8,8-Pentamethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethylethanamine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66558-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanamine, N,N',N''-((2,4,6,8,8-pentamethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy))tris(N-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066558734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanamine, N,N',N''-[(2,4,6,8,8-pentamethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanamine, N,N',N''-[(2,4,6,8,8-pentamethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90886810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethanamine, N,N',N''-[(2,4,6,8,8-pentamethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethyl-
Reactant of Route 2
Ethanamine, N,N',N''-[(2,4,6,8,8-pentamethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethyl-
Reactant of Route 3
Ethanamine, N,N',N''-[(2,4,6,8,8-pentamethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethyl-
Reactant of Route 4
Ethanamine, N,N',N''-[(2,4,6,8,8-pentamethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethyl-
Reactant of Route 5
Ethanamine, N,N',N''-[(2,4,6,8,8-pentamethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethyl-
Reactant of Route 6
Ethanamine, N,N',N''-[(2,4,6,8,8-pentamethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethyl-

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